N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide
Overview
Description
N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide, commonly known as FMAH, is a compound that has garnered significant attention in the field of scientific research. FMAH is a hydrazide derivative that has been synthesized through various methods to study its mechanism of action and its potential applications in the field of biochemistry and physiology.
Mechanism of Action
FMAH has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. FMAH achieves this inhibition by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
FMAH has been found to have significant anti-inflammatory effects in various animal models. It has been shown to reduce inflammation in the lungs, kidneys, and joints. FMAH has also been found to have significant analgesic effects and has been used to study the role of pain in various diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using FMAH in lab experiments is its potent anti-inflammatory properties, making it an excellent tool for studying the role of inflammation in various diseases. However, one of the limitations of using FMAH is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on FMAH. One potential area of research is the development of new derivatives of FMAH with improved potency and reduced toxicity. Another potential area of research is the study of FMAH in combination with other anti-inflammatory agents to enhance its efficacy. Additionally, more research is needed to study the potential applications of FMAH in the treatment of various diseases.
Conclusion:
In conclusion, FMAH is a compound that has significant potential in the field of scientific research. Its anti-inflammatory properties make it an excellent tool for studying the role of inflammation in various diseases. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
FMAH has been used extensively in scientific research to study its potential applications in the field of biochemistry and physiology. It has been found to have significant anti-inflammatory properties and has been used to study the role of inflammation in various diseases such as cancer, arthritis, and cardiovascular disease.
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-11-4-6-13(7-5-11)19-10-14(17)16-15-9-12-3-2-8-18-12/h2-9H,10H2,1H3,(H,16,17)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNIAHASJMVBY-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NN=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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